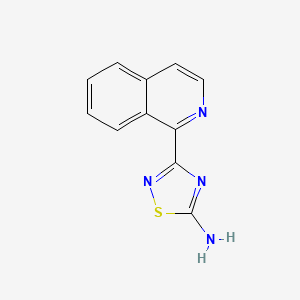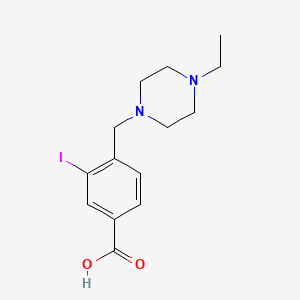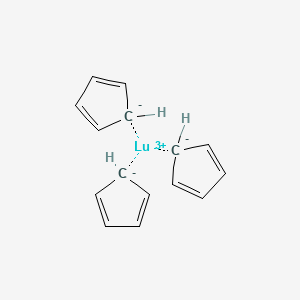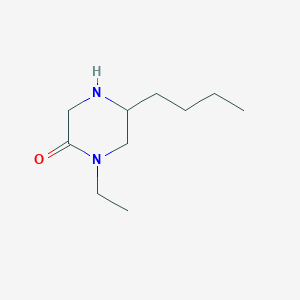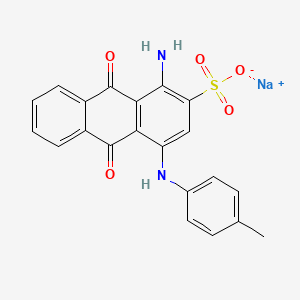
1,4-Cyclohexanebis(methylamine), N,N'-diheptyl-, dihydrochloride, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- is a chemical compound with a complex structure. It is a derivative of 1,4-Cyclohexanebis(methylamine), which is known for its applications in various chemical processes. This compound is characterized by the presence of two heptyl groups and two hydrochloride ions, making it a unique and versatile chemical.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- involves several steps. The starting material, 1,4-Cyclohexanebis(methylamine), is reacted with heptyl bromide under basic conditions to introduce the heptyl groups. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature of around 60°C. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products include cyclohexanone derivatives.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Cyclohexanebis(methylamine)
- 1,3-Cyclohexanebis(methylamine)
- 1,4-Cyclohexanebis(methylamine), N,N’-bis[p-(dimethylamino)benzyl]-tetrahydrochloride
Uniqueness
1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- is unique due to the presence of heptyl groups and its dihydrochloride form This gives it distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
| 1241-27-6 | |
Molekularformel |
C22H48Cl2N2 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
N-[[4-[(heptylamino)methyl]cyclohexyl]methyl]heptan-1-amine;dihydrochloride |
InChI |
InChI=1S/C22H46N2.2ClH/c1-3-5-7-9-11-17-23-19-21-13-15-22(16-14-21)20-24-18-12-10-8-6-4-2;;/h21-24H,3-20H2,1-2H3;2*1H |
InChI-Schlüssel |
YLDUYUMJGFBOMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNCC1CCC(CC1)CNCCCCCCC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
